molecular formula C8H5F2N B1451431 2,5-Difluoro-3-methylbenzonitrile CAS No. 1003712-20-6

2,5-Difluoro-3-methylbenzonitrile

Cat. No.: B1451431
CAS No.: 1003712-20-6
M. Wt: 153.13 g/mol
InChI Key: GOCHUEANXRBERE-UHFFFAOYSA-N
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Description

2,5-Difluoro-3-methylbenzonitrile is an organic compound with the molecular formula C8H5F2N. It is a colorless, crystalline powder commonly used in various fields of chemistry and industry due to its unique properties . The compound is characterized by the presence of two fluorine atoms and a methyl group attached to a benzonitrile core, which imparts distinct chemical and physical properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Difluoro-3-methylbenzonitrile can be synthesized through a two-step reaction involving aldoximation and dehydration. The starting material, 2,5-difluoro-3-methylbenzaldehyde, reacts with hydroxylamine hydrochloride to form an oxime intermediate. This intermediate is then dehydrated to yield the desired nitrile compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific temperature and pressure conditions to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoro-3-methylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Difluoro-3-methylbenzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluoro-3-methylbenzonitrile
  • 2,3-Difluoro-5-methylbenzonitrile
  • 3-Fluoro-5-methylbenzonitrile

Uniqueness

2,5-Difluoro-3-methylbenzonitrile is unique due to the specific positioning of the fluorine atoms and the methyl group on the benzonitrile core. This unique arrangement imparts distinct chemical reactivity and physical properties compared to its analogs .

Properties

IUPAC Name

2,5-difluoro-3-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N/c1-5-2-7(9)3-6(4-11)8(5)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOCHUEANXRBERE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662797
Record name 2,5-Difluoro-3-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003712-20-6
Record name 2,5-Difluoro-3-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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